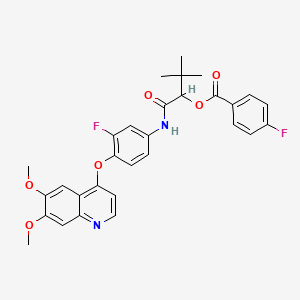
Hypoxanthine-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potential free radical generator and can be used as an indicator of hypoxia . Hypoxanthine itself is a naturally occurring purine derivative and is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of transfer RNA in the form of its nucleoside inosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hypoxanthine-15N4 is synthesized by incorporating stable heavy isotopes of nitrogen into the hypoxanthine molecule. The specific synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. the general approach involves the use of nitrogen-15 labeled precursors in the synthesis of hypoxanthine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using nitrogen-15 labeled compounds. The production process is carried out under controlled conditions to ensure high purity and yield. The compound is then purified and characterized using various analytical techniques to confirm its isotopic labeling and chemical structure .
Chemical Reactions Analysis
Types of Reactions
Hypoxanthine-15N4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the key reactions is its oxidation to xanthine by the enzyme xanthine oxidase . Additionally, hypoxanthine can be converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as xanthine oxidase and reducing agents for specific reduction reactions. The reactions are typically carried out under physiological conditions, such as in aqueous solutions at neutral pH .
Major Products
The major products formed from the reactions of this compound include xanthine, inosine monophosphate, and other purine derivatives. These products are important intermediates in purine metabolism and have various biological functions .
Scientific Research Applications
Hypoxanthine-15N4 has a wide range of scientific research applications, including:
Mechanism of Action
Hypoxanthine-15N4 exerts its effects through its role as a purine derivative and a reaction intermediate in the metabolism of adenosine. It participates in the formation of nucleic acids by the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase . This conversion is crucial for the recycling of purines and the synthesis of nucleotides necessary for DNA and RNA production .
Comparison with Similar Compounds
Hypoxanthine-15N4 is similar to other purine derivatives such as adenine, guanine, and xanthine. its unique feature is the incorporation of nitrogen-15 isotopes, which makes it valuable as a tracer in metabolic studies . Other similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Xanthine: An intermediate in purine metabolism, formed from the oxidation of hypoxanthine.
This compound’s isotopic labeling distinguishes it from these compounds and enhances its utility in research applications.
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
140.08 g/mol |
IUPAC Name |
1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i6+1,7+1,8+1,9+1 |
InChI Key |
FDGQSTZJBFJUBT-NNZQUYKOSA-N |
Isomeric SMILES |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C=[15N]2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B12404478.png)
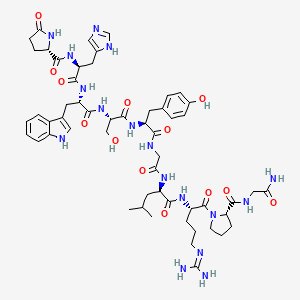

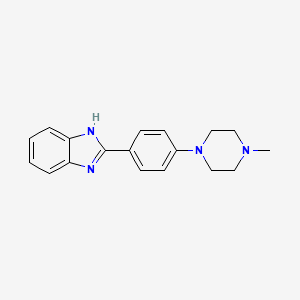
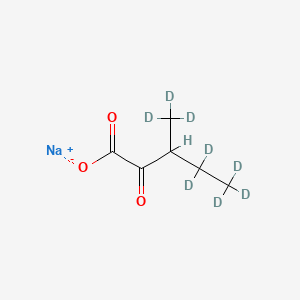
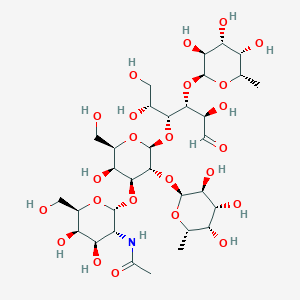
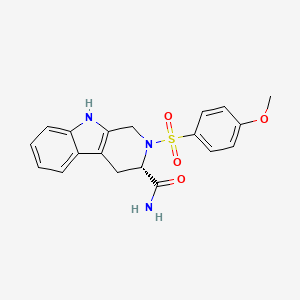
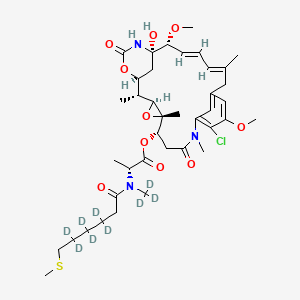
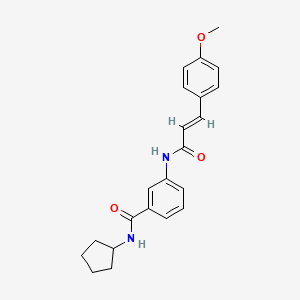

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

